{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid
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Overview
Description
{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid is an organic compound with the molecular formula C₁₇H₁₇NO₅. It is characterized by the presence of phenoxy and acetic acid functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid typically involves the reaction of 3-aminophenol with 2-phenoxypropanoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used
Scientific Research Applications
{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar functional groups but lacking the propanoyl moiety.
Phenoxypropanoic acid: Similar structure but without the amino and acetic acid groups.
Phenoxyacetamide: Contains the phenoxy and acetamide groups but lacks the propanoyl moiety
Uniqueness
{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid is unique due to its combination of phenoxy, propanoyl, and acetic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H17NO5 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[3-(2-phenoxypropanoylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C17H17NO5/c1-12(23-14-7-3-2-4-8-14)17(21)18-13-6-5-9-15(10-13)22-11-16(19)20/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
PDISVTPHHNSUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OCC(=O)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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